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# Quantum Chemical Calculations of C82: A Technical Guide

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This technical guide provides an in-depth overview of the quantum chemical calculations performed on the C82 fullerene and its derivatives, with a particular focus on endohedral metallofullerenes. The document summarizes key computational methodologies, presents quantitative data from various theoretical studies, and outlines the logical workflows involved in the theoretical investigation of these complex molecules.

#### Introduction to C82 Fullerene

The C82 fullerene is a molecule composed of 82 carbon atoms arranged in a cage-like structure of interconnected pentagons and hexagons. Unlike the highly symmetric C60, C82 has multiple stable isomers that satisfy the Isolated Pentagon Rule (IPR). The existence of these isomers makes the experimental and theoretical characterization of C82 a challenging yet crucial endeavor in materials science and medicinal chemistry. Endohedral fullerenes, where one or more atoms are encapsulated within the carbon cage, are of particular interest due to their unique electronic and magnetic properties, which hold promise for applications in areas such as magnetic resonance imaging (MRI) contrast agents and molecular electronics.

# **Theoretical and Computational Methodologies**

Quantum chemical calculations are indispensable for understanding the geometric and electronic structures, stability, and spectroscopic properties of C82 and its endohedral



complexes. The primary computational method employed in the study of these systems is Density Functional Theory (DFT).

#### **Density Functional Theory (DFT)**

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. Several functionals are commonly used for C82 calculations:

- B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines the Hartree-Fock exchange with DFT exchange-correlation. It is widely used for geometry optimization and electronic property calculations of fullerenes.[1][2][3]
- PBE0: A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with a portion of exact Hartree-Fock exchange.
- B2PLYPD: A double-hybrid functional that includes a portion of the second-order Møller-Plesset perturbation theory (MP2) correlation energy.[2]

#### **Basis Sets**

The choice of basis set is crucial for accurate calculations. For carbon atoms, Pople-style basis sets like 6-31G(d,p) or 6-31G\* are commonly employed.[1][2] For calculations involving metal atoms in endohedral fullerenes, effective core potentials (ECPs) such as the Stuttgart/Dresden (SDD) basis set are used to describe the core electrons of the metal, while the valence electrons are treated explicitly.[2][4][5]

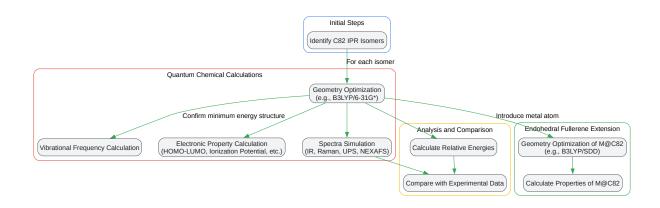
# **Density Functional Tight Binding (DFTB)**

For larger systems or when performing molecular dynamics simulations, the Density Functional Tight Binding (DFTB) method, specifically DFTB3, offers a computationally less expensive alternative to full DFT calculations.[6]

## **Computational Workflow**

The theoretical investigation of C82 and its derivatives typically follows a structured workflow. The diagram below illustrates the key steps involved in a computational study of C82 isomers.





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Computational workflow for C82 isomer and endohedral fullerene studies.

#### **Isomers of C82**

There are nine isomers of C82 that satisfy the Isolated Pentagon Rule (IPR).[1] These isomers are distinguished by their symmetry point groups: C2 (three isomers), Cs (three isomers), C3v (two isomers), and C2v (one isomer).[1] Theoretical calculations have been instrumental in determining the relative stabilities of these isomers and in identifying the most likely structures observed experimentally.



Isomer	Symmetry	Relative Energy (kcal/mol)	Reference
3	C2	0.0	[1]
6	Cs	~3 (for Pr@C82)	[5]
9	C2v	~7 (for Pr@C82)	[5]
7	C3v	~14 (for Pr@C82)	[5]
8	C3v	~7 (for Pr@C82)	[5]

Note: Relative energies can vary depending on the level of theory and the encapsulated metal atom.

#### **Endohedral Metallofullerenes of C82**

The encapsulation of metal atoms within the C82 cage leads to the formation of endohedral metallofullerenes (EMFs), denoted as M@C82. These molecules exhibit fascinating properties due to the charge transfer between the encapsulated metal and the carbon cage.

## **Gd@C82**

Gadolinium-containing endohedral fullerenes have been extensively studied for their potential as MRI contrast agents.[6][7] DFT calculations have been employed to investigate the structure, electronic properties, and stability of Gd@C82 and its functionalized derivatives (fullerenols).

- Structure: The Gd atom is typically found to be off-center within the C82 cage, interacting with the carbon framework.[3] The formation of Gd@C82 can lead to a slight elongation of some carbon-carbon bonds in the cage.[7]
- Electronic Properties: The encapsulated gadolinium atom typically exists in a +3 oxidation state (Gd³+), donating three electrons to the C82 cage, resulting in a Gd³+@C82³- electronic configuration.[7] This charge transfer significantly influences the electronic properties of the molecule.



• Functionalization: Theoretical studies on hydroxylated Gd@C82 (fullerenols) have shown that the presence of the endohedral gadolinium atom increases the reactivity of the fullerene cage.[7]

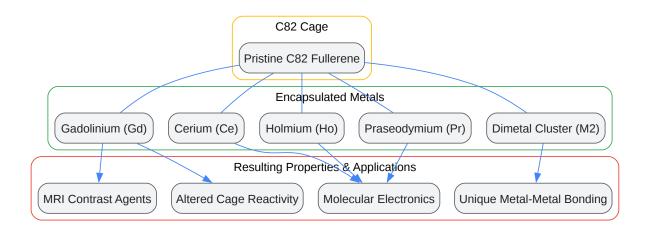
#### Other Endohedral C82 Fullerenes

Quantum chemical calculations have also been performed on C82 encapsulating other metals, providing insights into the "element effect" on the properties of the resulting EMFs.

- Ce@C82: Calculations have successfully predicted the experimentally observed major (C2v) and minor (Cs) isomers of Ce@C82.[2]
- Ho@C82: Similar to other EMFs, the relative populations of different Ho@C82 isomers are temperature-dependent, a phenomenon that can be modeled using Gibbs free energy calculations.[4]
- Pr@C82: The two most stable isomers are predicted to be Pr@C2v-C82 and Pr@Cs-C82.[5]
- M2@C82 (M = Sc, Y, La, Lu): First-principles calculations have revealed the existence of a
  metal-metal bond for M = Sc, Y, and Lu inside the C82 cage.[8][9] The La-La interaction in
  La2@C82 is weaker and not classified as a covalent bond.[8][9]

The relationship between the encapsulated metal and the resulting properties can be visualized as follows:





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Influence of encapsulated metals on C82 properties and applications.

# **Calculated Quantitative Data**

The following tables summarize key quantitative data obtained from quantum chemical calculations on C82 and its endohedral derivatives.

**Table 1: Calculated Electronic Properties of M2@C82** 

Isomers[9]

Species	Symmetry	HOMO-LUMO Gap (eV)
Sc2@Cs(6)-C82	C1	0.15
Sc2@C3v(8)-C82	Cs	0.46
Y2@Cs(6)-C82	C1	0.17
Y2@C3v(8)-C82	Cs	0.36
La2@Cs(6)-C82	Cs	0.22
La2@C3v(8)-C82	Cs	0.32



Table 2: Calculated Properties of Gd@C82 and Related

Species[7]

Species Species	Key Geometric Parameter	Calculated Property
C82	Cage length along C2 axis: 8.12 Å, width: 8.06 Å	-
Gd@C82	Cage length along C2 axis: 8.18 Å, width: 8.03 Å	Elongation of some C-C bonds by ~0.02 Å
Gd@C82	-	Gd <sup>3+</sup> @C82 <sup>3-</sup> ionic model
Gd@C82(OH)y	-	Increased reactivity with increasing hydroxylation

#### Conclusion

Quantum chemical calculations, particularly DFT, have proven to be a powerful tool for elucidating the complex structures and properties of C82 and its endohedral metallofullerene derivatives. These theoretical studies provide fundamental insights that are crucial for interpreting experimental data and for guiding the design of novel fullerene-based materials for applications in medicine and technology. The continued development of computational methods and computing power will undoubtedly lead to an even deeper understanding of these fascinating molecules.

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